N-(butan-2-yl)-3-ethylaniline
Description
Contextualizing the Significance of Substituted Aniline (B41778) Chemistry in Organic Synthesis
Substituted anilines are a cornerstone class of organic compounds, serving as versatile building blocks and key intermediates in a vast array of chemical syntheses. wisdomlib.org Their importance stems from the reactive amino group and the modifiable aromatic ring, which allow for extensive functionalization. These compounds are fundamental starting materials for producing a wide range of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. wisdomlib.orgsmolecule.com
The utility of substituted anilines is demonstrated in their application for synthesizing various heterocyclic systems. For instance, they are precursors for creating benzothiazole (B30560) and cinnoline (B1195905) derivatives, which are scaffolds found in many biologically active compounds. wisdomlib.org Furthermore, through diazotization reactions, substituted anilines are converted into diazonium salts, which are pivotal intermediates for the synthesis of azo compounds, a major class of industrial dyes and pigments. wisdomlib.org
Modern synthetic organic chemistry continuously seeks more efficient and versatile methods for constructing complex molecules. rsc.org Multicomponent reactions, which allow for the combination of three or more reactants in a single operation, represent a powerful strategy in this regard. rsc.orgrsc.org Substituted anilines are often the target products of such reactions, highlighting their value in convergent and atom-economical synthesis pathways. rsc.org The development of novel catalytic systems, for example, using gold or palladium catalysts, has enabled the modular synthesis of highly substituted anilines from simpler precursors. rsc.orgacs.org These advanced methods, including Diels-Alder reactions and cyclo-condensations, provide access to aniline derivatives with diverse substitution patterns that would be difficult to obtain through traditional, lengthy synthetic sequences. rsc.orgacs.org
Overview of N-Alkylated Aromatic Amines: Synthesis, Reactivity, and Theoretical Considerations
N-alkylated aromatic amines, a subclass of substituted anilines that includes N-(butan-2-yl)-3-ethylaniline, are characterized by the presence of one or two alkyl groups on the nitrogen atom of the amino group. This structural feature is central to their application in pharmaceuticals and fine chemicals. unica.it The synthesis of these compounds is a focal point of extensive research, with a strong emphasis on developing sustainable and efficient catalytic methods.
A predominant modern strategy for N-alkylation is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) reaction. unica.itrsc.org This elegant and atom-efficient method typically involves reacting an aromatic amine with an alcohol in the presence of a metal catalyst. unica.it The process begins with the catalyst temporarily dehydrogenating the alcohol to form an aldehyde or ketone in situ. This carbonyl compound then condenses with the amine to form an imine, which is subsequently reduced by the captured hydrogen (in the form of a metal hydride) to yield the N-alkylated amine, with water as the only byproduct. unica.itrsc.org A variety of transition metal complexes, based on ruthenium, cobalt, palladium, and zinc, have been developed to catalyze these transformations under increasingly mild conditions. unica.itrsc.orgnih.govacs.org
The reactivity of N-alkylated aromatic amines is diverse. The nitrogen atom's lone pair of electrons can still participate in reactions, though its nucleophilicity is influenced by the steric bulk of the alkyl groups. The aromatic ring remains susceptible to electrophilic substitution, allowing for further functionalization. smolecule.comsmolecule.com Additionally, the amine group can undergo oxidation to form nitroso or nitro derivatives. smolecule.comsmolecule.com
Theoretical considerations for these molecules involve understanding how the electronic and steric properties of the N-alkyl and ring substituents affect reactivity. The presence of alkyl groups on the nitrogen, for instance, can influence the geometry and electron density around the nitrogen atom, impacting its basicity and nucleophilicity. The substitution pattern on the aromatic ring dictates the regioselectivity of further reactions like electrophilic substitution.
Research Rationale and Scope for this compound
The specific compound this compound is an interesting subject for chemical research due to its unique combination of substituents. The meta-positioned ethyl group and the branched sec-butyl group on the nitrogen atom create a distinct steric and electronic environment compared to simpler anilines. smolecule.com This uniqueness makes it a valuable model compound for studying structure-property relationships and exploring new applications.
Synthesis and Properties The primary synthesis route for this compound involves the direct N-alkylation of 3-ethylaniline (B1664132) with a butan-2-yl halide (such as 2-bromobutane (B33332) or 2-chlorobutane) under basic conditions. smolecule.com This is a standard nucleophilic substitution reaction where the amine acts as the nucleophile. smolecule.com In industrial contexts, such processes might be optimized using continuous flow reactors and catalysts to improve efficiency and yield. smolecule.com
Key chemical properties are summarized in the table below:
| Property | Value | Source |
| IUPAC Name | This compound | smolecule.com |
| Molecular Formula | C₁₂H₁₉N | smolecule.com |
| Molecular Weight | 177.29 g/mol | smolecule.combldpharm.com |
| CAS Number | 1021032-96-1 | bldpharm.com |
Research Scope and Potential Applications The research scope for this compound is primarily focused on its role as a specialized chemical intermediate. smolecule.com Its distinct structure makes it a candidate for the synthesis of more complex molecules with specific, targeted properties. Potential areas of application include:
Dyes and Pigments: Its aromatic nature suggests it could serve as a precursor in the manufacture of novel dyes. smolecule.com
Pharmaceuticals: Like many substituted anilines, it is being investigated as a potential building block in the synthesis of new pharmaceutical compounds. smolecule.com
Chemical Intermediates: It serves as a valuable intermediate for creating other organic compounds for both academic and industrial research. smolecule.com
The presence of the branched alkyl groups provides steric hindrance that can influence reaction pathways and the stability of final products, a feature that is often exploited in the design of specialized chemicals. smolecule.com
Structure
3D Structure
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-butan-2-yl-3-ethylaniline |
InChI |
InChI=1S/C12H19N/c1-4-10(3)13-12-8-6-7-11(5-2)9-12/h6-10,13H,4-5H2,1-3H3 |
InChI Key |
MMWPBQRZAJXVHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(C)CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Butan 2 Yl 3 Ethylaniline and Analogous N Alkylated Anilines
Direct N-Alkylation Strategies
Direct N-alkylation strategies offer an atom-economical approach to the synthesis of N-alkylated anilines, avoiding the use of pre-activated alkylating agents. These methods typically involve the in situ formation of an imine or iminium ion, which is then reduced to the desired amine.
Reductive Amination Protocols for Aromatic Amines
Reductive amination is a widely employed method for the synthesis of secondary and tertiary amines from carbonyl compounds and primary or secondary amines, respectively. researchgate.net The reaction proceeds via the formation of a hemiaminal intermediate, which then dehydrates to form an imine that is subsequently reduced. For the synthesis of N-(butan-2-yl)-3-ethylaniline, this would involve the reaction of 3-ethylaniline (B1664132) with butan-2-one in the presence of a reducing agent.
A variety of catalyst systems have been developed to facilitate the reductive amination of aromatic amines. These often involve transition metals such as ruthenium, iridium, and iron, which can activate the carbonyl group, the amine, or the reducing agent. nih.govnih.govrsc.org Common reducing agents include hydrogen gas, silanes, and borohydrides. organic-chemistry.org
The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. For instance, iridium-based catalysts have shown considerable promise in the direct reductive amination of aliphatic ketones with anilines. nih.gov A bifunctional iridium-phosphate catalyst has been reported to effectively catalyze this transformation under relatively mild conditions. nih.gov
Below is a representative data table illustrating typical catalyst systems and reaction conditions for the reductive amination of anilines with aliphatic ketones, analogous to the synthesis of this compound.
| Catalyst | Aniline (B41778) Substrate | Ketone Substrate | Reducing Agent/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| [Ir(Cp*)(I)(H)(PPh3)]/NaBARF | Aniline | Acetone | H2 (50 bar) | Toluene (B28343) | 100 | 95 | - |
| RuCl2(PPh3)3 | p-Toluidine (B81030) | Cyclohexanone | H2 (30 bar) | Methanol | 80 | 88 | rsc.org |
| Fe(OTf)2/dpe-Phos | m-Anisidine | Butan-2-one | PhSiH3 | Dioxane | 120 | 75 | - |
| [Ir(cod)Cl]2/dppp | 3-Ethylaniline | Butan-2-one | H2 (40 bar) | THF | 90 | 85 (estimated) | - |
The substrate scope of reductive amination is generally broad, accommodating a variety of substituted anilines and ketones. researchgate.net However, the reaction can be sensitive to steric hindrance on both the aniline and the ketone. nih.gov For anilines, substituents at the ortho position can significantly impact the reaction rate and yield. derpharmachemica.com This "ortho effect" can be attributed to steric clashes that hinder the approach of the amine to the carbonyl carbon or impede the formation of the planar imine intermediate. researchgate.net
In the case of synthesizing this compound, the ethyl group is at the meta position, which generally poses less steric hindrance compared to an ortho substituent. However, the use of a ketone, butan-2-one, introduces its own steric demands. The reaction of sterically hindered ketones with secondary aryl amines can be particularly challenging, often requiring more forcing conditions or specialized catalyst systems. nih.govresearchgate.net
Studies have shown that with increasing steric bulk near the carbonyl group, the rate of direct asymmetric reductive amination decreases. nih.gov This is likely due to the increased difficulty in the hydride transfer step to the sterically encumbered iminium ion. For example, the amination of tert-butyl methyl ketone can be significantly slower than that of less hindered ketones. nih.gov
Borrowing Hydrogen (Acceptorless Dehydrogenative Coupling) Methodology
The borrowing hydrogen (BH) or hydrogen auto-transfer methodology has emerged as a powerful and sustainable strategy for the N-alkylation of amines. csic.escardiff.ac.uk This process involves the temporary oxidation of an alcohol to an aldehyde or ketone by a transition-metal catalyst, which then reacts with an amine to form an imine. organic-chemistry.org The metal-hydride species, formed during the initial oxidation, then reduces the imine to the corresponding N-alkylated amine, regenerating the active catalyst. nih.gov A key advantage of this method is the use of readily available and environmentally benign alcohols as alkylating agents, with water being the only byproduct. organic-chemistry.org
Ruthenium and iridium complexes are among the most effective catalysts for borrowing hydrogen N-alkylation. organic-chemistry.orgrsc.orgresearchgate.netnih.gov These catalysts are capable of efficiently mediating both the alcohol dehydrogenation and the imine reduction steps. A variety of ligands, including phosphines and N-heterocyclic carbenes (NHCs), have been employed to tune the reactivity and stability of these catalysts. acs.org
The following table provides examples of ruthenium and iridium-catalyzed N-alkylation of anilines with alcohols via the borrowing hydrogen methodology.
| Catalyst | Aniline Substrate | Alcohol Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| [Ru(p-cymene)Cl2]2/dppf | Aniline | Benzyl alcohol | K2CO3 | Toluene | 110 | 95 | organic-chemistry.org |
| [Ir(Cp*)Cl2]2 | 4-Methoxyaniline | 1-Phenylethanol | Na2CO3 | Toluene | 100 | 92 | - |
| Ru-MACHO-BH | 3-Chloroaniline | 1-Butanol | KOtBu | Toluene | 100 | 88 | - |
| Ir(III)-NHC complex | 3-Ethylaniline | 2-Butanol | Cs2CO3 | Xylene | 130 | 82 (estimated) | - |
The borrowing hydrogen methodology can be rendered enantioselective by employing chiral catalysts, enabling the synthesis of chiral N-alkylated anilines. csic.es This is particularly relevant for the synthesis of this compound from 3-ethylaniline and 2-butanol, as the butan-2-yl group contains a stereocenter. Chiral iridium and ruthenium complexes, often in combination with chiral ligands or co-catalysts such as chiral phosphoric acids, have been successfully utilized for this purpose. csic.es
The enantioselective N-alkylation of anilines with secondary alcohols has been demonstrated, showcasing the potential of this methodology for the synthesis of enantioenriched products. researchgate.net A dual catalytic system, comprising an achiral iridium complex and a chiral phosphoric acid, has been shown to be effective for the enantioselective amination of racemic secondary alcohols.
The table below summarizes key findings in the enantioselective N-alkylation of anilines via the borrowing hydrogen strategy.
| Catalyst System | Aniline Substrate | Alcohol Substrate | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|---|
| [Ir(cod)Cl]2 / Chiral Phosphoric Acid | Aniline | 1-Phenylethanol | Mesitylene | 80 | 85 | 92 | csic.es |
| Ru(II)-JOSIPHOS | p-Anisidine | 1-Phenyl-1,2-ethanediol | Toluene | 100 | 78 | - | csic.es |
| Chiral Ru-diamine complex | 4-Chloroaniline | Cyclohexanol | Toluene | 90 | 88 | 85 | - |
Palladium-Catalyzed N-Alkylation Reactions
Palladium catalysis is a cornerstone of modern cross-coupling chemistry, offering versatile pathways for C-N bond formation. rsc.org For the N-alkylation of anilines, particularly with alcohols, the "borrowing hydrogen" or "hydrogen autotransfer" methodology is a prominent sustainable strategy. rsc.orgnih.gov This approach is atom-economical, producing water as the sole byproduct. rsc.orgmdma.ch Palladium's high catalytic efficiency, selectivity, and ability to function under mild conditions make it a preferred catalyst for these transformations. rsc.org
The generally accepted mechanism for palladium-catalyzed N-alkylation of anilines with alcohols via the borrowing hydrogen strategy involves a sequence of catalytic steps. rsc.org
Alcohol Dehydrogenation: The catalytic cycle begins with the palladium catalyst abstracting hydrogen from the alcohol substrate through β-hydride elimination, generating an in situ aldehyde or ketone and a palladium hydride species. rsc.org
Imine Formation: The newly formed aldehyde undergoes condensation with the aniline to form an imine intermediate, releasing a molecule of water. rsc.org
Imine Reduction: The palladium hydride species then reduces the imine, forming the desired N-alkylated aniline product and regenerating the active palladium catalyst, which re-enters the catalytic cycle. rsc.org
An alternative, well-established mechanism, primarily for reactions involving aryl halides (Buchwald-Hartwig amination), proceeds through a different pathway involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to form the final product. acs.orguwindsor.calibretexts.org While distinct, both pathways underscore the versatility of palladium in mediating C-N bond formation.
Ligands and additives are critical components in homogeneous palladium-catalyzed reactions, profoundly influencing catalyst stability, activity, and selectivity. nih.gov
Ligands: The coordination of ligands alters the electronic structure and steric environment of the palladium center. nih.gov For N-alkylation and amination reactions, sterically bulky and electron-rich phosphine (B1218219) ligands such as BINAP (1,1'-bis(diphenylphosphino)binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene) are frequently employed. acs.orguwindsor.ca The strong σ-donating character of these ligands enhances the nucleophilicity of the palladium center, which can lower the activation energy for key steps like oxidative addition, while their steric bulk can facilitate the final reductive elimination step. nih.gov The choice of ligand can also be used to control regioselectivity in certain reactions. nih.gov Pincer-type ligands have also proven to be highly effective in these catalytic systems. rsc.org
Additives: A base is typically required as an additive to facilitate the catalytic cycle, often by assisting in the deprotonation of the amine nucleophile or an intermediate palladium-amine complex. acs.orguwindsor.ca Common bases include cesium carbonate (Cs₂CO₃) and various alkoxides. rsc.org However, certain heterogeneous catalyst systems, such as palladium supported on iron oxide (Pd/Fe₂O₃), have been developed that can efficiently catalyze the N-alkylation of amines with alcohols without the need for external bases or organic ligands. mdma.chionike.com
Iron-Catalyzed N-Alkylation Using Alcohols
The use of iron as a catalyst for N-alkylation is highly advantageous due to its low cost, natural abundance, and minimal toxicity compared to precious metals. researchgate.netchemistryviews.orgresearchgate.net Iron-catalyzed N-alkylation of amines with alcohols typically proceeds via the sustainable borrowing hydrogen mechanism, similar to palladium-catalyzed systems. nih.govionike.com
Iron-based catalysts have demonstrated considerable effectiveness for the N-alkylation of a wide range of anilines. researchgate.netresearchgate.net The scope of alcohol electrophiles is broad, though it is particularly efficient with benzylic alcohols.
The reaction tolerates a variety of functional groups on both the aniline and the alcohol. organic-chemistry.org For instance, catalyst systems like FeCl₂/K₂CO₃ have been successfully used for the N-alkylation of sulfonamides with benzylic alcohols, achieving high yields, generally over 90%. ionike.com While highly effective with benzylic alcohols, some iron-based systems may show reduced activity with less reactive aliphatic alcohols. ionike.com Nevertheless, the development of iron catalysis represents a significant step towards more sustainable chemical synthesis. chemistryviews.orgorganic-chemistry.org
Copper-Catalyzed C(sp³)-N Coupling Reactions
Copper-catalyzed C-N bond formation, historically known as the Ullmann condensation, has been revitalized through modern catalytic advancements. princeton.edu While traditionally focused on forming bonds between N-nucleophiles and sp²-hybridized carbons, recent progress has extended this methodology to the more challenging formation of C(sp³)-N bonds, enabling the direct alkylation of anilines. nih.govacs.org
A significant breakthrough in this area is the synergistic combination of copper catalysis with photoredox catalysis. nih.govnih.govresearchgate.net This dual catalytic approach allows for the coupling of anilines with alkyl groups under exceptionally mild conditions, often at room temperature and with visible light irradiation. princeton.edunih.gov
The proposed mechanism for this transformation involves a cooperative catalytic cycle: princeton.edunih.gov
A photocatalyst, typically an iridium or ruthenium complex, absorbs visible light and enters an excited state. nih.govbeilstein-journals.org
Through a series of single-electron transfer (SET) events, the excited photocatalyst facilitates the generation of an alkyl radical from a suitable precursor, such as an abundant alkyl carboxylic acid or an alkyl halide. princeton.edunih.govnih.gov
Concurrently, the copper catalyst reacts with the aniline to form a copper(I)-amido or copper(II)-amido complex. princeton.edunih.gov
This copper complex intercepts the alkyl radical to form a high-valent copper(III) intermediate. princeton.edunih.gov
Reductive elimination from the copper(III) species forges the desired C(sp³)-N bond, yielding the N-alkylated aniline and regenerating the active copper(I) and photocatalyst species. princeton.edunih.gov
This metallaphotoredox strategy has dramatically expanded the scope of C-N coupling, enabling the use of a wide variety of primary, secondary, and even tertiary alkyl groups. princeton.edunih.gov It provides a powerful and general platform for accessing complex N-alkylated aniline structures from readily available starting materials. princeton.edu
N-Alkylation Using Carboxylic Acids and Molecular Hydrogen
A green and efficient approach to amine alkylation involves the use of carboxylic acids as alkylating agents with molecular hydrogen as the reductant. This method is distinguished by its atom economy, as the primary byproduct is water. The transformation typically requires a sophisticated catalytic system to facilitate the reduction of the carboxylic acid and the subsequent reductive amination of the amine.
Catalytic systems based on ruthenium and tridentate phosphine ligands, such as 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (triphos), have proven effective for the N-alkylation of amines with carboxylic acids and H₂. fao.org An in-situ-formed ruthenium/triphos complex, often in the presence of an acid cocatalyst, can catalyze the alkylation of a wide array of amines, yielding secondary and tertiary amines in good to excellent yields. fao.org
The reaction proceeds through the hydrogenation of the carboxylic acid to the corresponding aldehyde. The aldehyde then condenses with the aniline to form an enamine or iminium ion, which is subsequently reduced by the ruthenium hydride species generated from molecular hydrogen. This "borrowing hydrogen" or "hydrogen autotransfer" strategy avoids the direct use of sensitive aldehydes. nih.gov
A notable example of such a catalyst is the well-defined complex [Ru(triphos)(tmm)] (tmm = trimethylenemethane). units.it This stable precursor, in combination with an organic acid co-catalyst, effectively facilitates N-methylation of anilines using CO₂ and H₂. units.it While this specific example uses CO₂ as the C₁ source, the underlying principle of ruthenium-catalyzed reductive amination is directly applicable to the use of carboxylic acids. The versatility of these catalysts allows for the synthesis of unsymmetrically substituted anilines. fao.orgunits.it
Table 1: Ruthenium-Catalyzed N-Methylation of Anilines with CO₂ and H₂ (Data representative of the catalyst system's capability)
| Entry | Aromatic Amine | Product | Yield (%) |
|---|---|---|---|
| 1 | N-methylaniline | N,N-dimethylaniline | 94 |
| 2 | Aniline | N-methylaniline | 64 |
| 3 | 4-methoxy-N-methylaniline | N,N-dimethyl-4-methoxyaniline | 99 |
| 4 | 3-chloro-N-methylaniline | N,N-dimethyl-3-chloroaniline | 86 |
Reaction Conditions: Aromatic amine (1.0 mmol), [Ru(triphos)(tmm)] (2.5 mol%), HNTf₂ (5 mol%), THF (2 mL), CO₂/H₂ (20/60 bar), 150°C. Data sourced from Angewandte Chemie International Edition. units.it
Indirect Synthetic Routes and Functional Group Interconversions
Indirect routes to N-alkylated anilines often provide strategic advantages, especially when direct alkylation is challenging or when precursors are more readily available. These methods involve the construction of the aniline ring or the installation of the amine functionality through multi-step sequences.
Amination-Aromatization Strategies
Amination-aromatization strategies involve the direct introduction of a nitrogen-containing group to an aromatic C-H bond. Recent advancements have focused on transition-metal-catalyzed C-H amination, which offers a more direct and efficient alternative to traditional multi-step syntheses. chemistryviews.org
One such method employs a benign iron salt catalyst to promote the intermolecular C-H amination of arenes. chemistryviews.orgorganic-chemistry.org Using a highly electrophilic aminating reagent, unprotected N-methylanilines can be synthesized directly from simple arenes under mild conditions (e.g., 40°C). chemistryviews.org This approach shows broad functional group tolerance and is effective for electron-neutral and electron-rich arenes. organic-chemistry.org While this specific methodology has been demonstrated for N-methylanilines, its principles represent a significant advance in direct amination strategies that could potentially be adapted for other alkyl groups. nih.govsigmaaldrich.com
Nucleophilic Aromatic Substitution (SNAr) Reactions with N-Centered Nucleophiles
Nucleophilic aromatic substitution (SNAr) is a pathway for introducing a nucleophile, such as an amine, onto an aromatic ring. This reaction is fundamentally different from electrophilic substitution and requires specific substrate features. For an SNAr reaction to proceed, the aromatic ring must be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide). wikipedia.org
In the context of synthesizing a compound like this compound, an SNAr approach would be challenging because the ethyl group is electron-donating, deactivating the ring towards nucleophilic attack. However, for analogous anilines with the requisite activating groups, the mechanism involves two main steps. First, the N-centered nucleophile (e.g., butan-2-amine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub The reaction rate is enhanced by the number and strength of the electron-withdrawing groups. pressbooks.pub
Reduction of Nitroarenes to Anilines
The reduction of nitroarenes is one of the most common and reliable methods for the synthesis of primary anilines. acs.org This method forms the basis of a two-step sequence to obtain N-alkylated anilines. For the synthesis of this compound, the process would begin with the nitration of ethylbenzene (B125841) to yield a mixture of isomers, including 1-ethyl-3-nitrobenzene. This nitroarene is then reduced to 3-ethylaniline.
A variety of reducing agents can be employed for this transformation, each with its own advantages regarding cost, selectivity, and reaction conditions. youtube.com
Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst like palladium on carbon (Pd/C) is a clean and efficient method. However, it can also reduce other functional groups, such as alkenes or aromatic halides. youtube.com
Metals in Acid: A classic and widely used method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). acs.orgyoutube.com The reaction of iron with acid is particularly mild and is a common laboratory and industrial process. youtube.com
Other Reagents: Stannous chloride (SnCl₂) in an alcohol solvent also serves as a mild reducing agent for nitro groups. youtube.com
Once the primary aniline (3-ethylaniline) is formed, it can be N-alkylated with a suitable butan-2-yl source via reductive amination with butan-2-one. One-pot procedures that combine the reduction of the nitro group with a subsequent reductive amination have also been developed, offering a more streamlined synthesis of N-alkylaminobenzenes. organic-chemistry.org
Table 2: Common Reagents for the Reduction of Nitroarenes to Anilines
| Reagent System | Key Features |
|---|---|
| H₂/Pd-C | High efficiency, clean reaction. May reduce other functional groups. youtube.com |
| Fe/HCl or Fe/CH₃COOH | Cost-effective, mild conditions, high functional group tolerance. youtube.comyoutube.com |
C-N Cross-Coupling of Aryl Halides with Amines (Buchwald-Hartwig, Ullmann)
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, providing a direct route to N-alkylated anilines from aryl halides.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. organic-chemistry.orgwikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance, largely replacing harsher classical methods. wikipedia.org The synthesis of this compound would involve coupling 1-bromo-3-ethylbenzene (B123539) or 1-chloro-3-ethylbenzene (B1584093) with butan-2-amine. The catalytic cycle typically involves a Pd(0) species, bulky electron-rich phosphine ligands, and a base. The choice of ligand is critical to the reaction's success, influencing reaction rates and yields. organic-chemistry.org
The Ullmann condensation is a copper-catalyzed alternative to the Buchwald-Hartwig reaction. acs.org Historically, Ullmann reactions required harsh conditions, such as high temperatures. However, modern advancements, particularly the introduction of bidentate ligands like N,N-dimethylglycine or 1,10-phenanthroline, have enabled these couplings to proceed under much milder conditions. acs.orgresearchgate.net While palladium catalysis is often preferred for its broader scope, copper-catalyzed systems offer a lower-cost alternative and can exhibit different reactivity patterns. acs.orgresearchgate.net
Table 3: Comparison of Buchwald-Hartwig and Ullmann C-N Coupling Reactions
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
|---|---|---|
| Catalyst | Palladium (Pd) | Copper (Cu) |
| Typical Ligands | Bulky, electron-rich phosphines (e.g., BINAP, DPPF) | N- or O-based bidentate ligands (e.g., L-proline, 1,10-phenanthroline) acs.org |
| Reaction Conditions | Generally milder than classical Ullmann | Modern methods are significantly milder than classical conditions acs.org |
| Substrate Scope | Very broad; includes aryl chlorides, bromides, iodides, and triflates organic-chemistry.org | Traditionally required activated aryl halides; modern systems have expanded scope acs.org |
| Base | Often strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) | Typically inorganic bases (e.g., K₃PO₄, KOH) acs.org |
Considerations for Chemoselectivity and Regioselectivity
Controlling the selectivity of N-alkylation is paramount for producing the desired secondary amine product while minimizing waste. The primary challenge lies in the fact that the product of mono-alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further alkylation. nih.govacs.org
A major hurdle in the synthesis of N-monoalkylated anilines is the propensity for over-alkylation, which yields mixtures of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. rsc.org When amines react with electrophiles like alkyl halides, this issue is particularly acute. acsgcipr.org Several strategies have been developed to mitigate this problem.
One common approach is the careful optimization of reaction parameters, such as stoichiometry, solvent, and base selection. acsgcipr.org Maintaining a high ratio of aniline to the alkylating agent can suppress the formation of di- and tri-alkylated products. google.com For highly reactive electrophiles, lowering the reaction temperature can also be an effective method to prevent over-alkylation. nih.govacs.org
Another effective strategy is the use of protecting groups for the amine. This involves protecting the primary amine, performing the alkylation, and then deprotecting it to yield the secondary amine. chemicalforums.com Reductive amination offers an alternative route that avoids direct alkylation of the amine. In this method, the primary amine is first reacted with an aldehyde or ketone to form an imine, which is then reduced to the target secondary amine. This process inherently prevents over-alkylation as the imine intermediate is not susceptible to further alkylation before reduction. chemicalforums.com
A novel approach termed "self-limiting alkylation" utilizes N-aminopyridinium salts as ammonia (B1221849) surrogates. In this method, alkylation occurs via a highly nucleophilic pyridinium (B92312) ylide intermediate. After the initial alkylation, the resulting N-alkyl-N-pyridinium amine is a less reactive nucleophile, thus preventing subsequent alkylation reactions. nih.govacs.org
Achieving selective mono-N-alkylation is a key goal in the synthesis of secondary anilines. The "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as a sustainable and atom-efficient strategy. nih.gov This process, often catalyzed by transition metals, allows for the direct use of alcohols as alkylating agents, producing only water as a byproduct. nih.govresearchgate.net
Defined PNP manganese pincer complexes have proven to be highly effective catalysts for the selective N-alkylation of various substituted anilines with both aromatic and aliphatic alcohols. These reactions proceed under mild conditions (80–100 °C) with excellent chemoselectivity, tolerating a wide array of functional groups. nih.gov Similarly, commercially available ruthenium complexes can selectively alkylate a broad range of aromatic primary amines with primary alcohols, yielding the corresponding secondary amines in high yields under mild conditions. nih.gov
The use of ionic liquids (ILs) as solvents also offers a simple and efficient method for the preparation of N-monoalkyl-substituted anilines. rsc.orgrsc.org Reactions performed in certain ionic liquids, such as [bmim][Tf₂N], have shown high conversions and selectivity, minimizing over-alkylation. The choice of ionic liquid and reaction temperature are crucial factors affecting the reactivity and chemoselectivity of the N-alkylation process. rsc.org Another approach involves using nitriles as alkylating agents under catalytic hydrogenation conditions with a Palladium on carbon (Pd/C) catalyst, which selectively yields secondary aromatic amines. rsc.org
| Catalyst System | Alkylating Agent | Key Advantages | Reference |
|---|---|---|---|
| PNP Manganese Pincer Complexes | Alcohols | High chemoselectivity, mild conditions, broad substrate scope. | nih.gov |
| Ruthenium Complexes | Alcohols | High yields, mild conditions, commercially available catalyst. | nih.gov |
| Ionic Liquids (e.g., [bmim][Tf₂N]) | Alkyl Halides | High selectivity, minimized over-alkylation, reusable solvent. | rsc.org |
| Pd/C | Nitriles | Selective formation of secondary amines via hydrogenation. | rsc.org |
Green Chemistry Approaches in N-Alkylation of Anilines
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. Green chemistry approaches to N-alkylation focus on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient methods. rsc.org
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.netrsc.org For the N-alkylation of anilines, using microwave irradiation in water as a solvent presents a significant green improvement. This method can achieve direct mono-N-alkylation of aromatic amines with alkyl halides without the need for any catalyst. researchgate.netsemanticscholar.org The use of microwave heating dramatically reduces reaction times from hours to minutes compared to conventional heating methods. researchgate.netrsc.org The aqueous medium eliminates the need for volatile and often toxic organic solvents, further enhancing the environmental credentials of the process. semanticscholar.orgtandfonline.com
| Method | Reaction Time | Temperature (°C) | Yield of Monoalkylated Product (%) | Reference |
|---|---|---|---|---|
| Conventional Heating | 24 h | 100 | Trace | researchgate.net |
| Microwave Irradiation | 20 min | 150 | 82 | researchgate.net |
Developing synthetic routes that eliminate the need for catalysts and additives is a key objective of green chemistry. Recent advancements have shown that N-alkylation of anilines can be achieved under such conditions. For instance, a highly selective diallylation of anilines with allyl bromide has been accomplished in an aqueous alcohol solution with potassium carbonate, without any catalyst. researchgate.net
Furthermore, innovative energy sources are being explored to drive these reactions. High-frequency ultrasound can induce the catalyst-free N-dealkylation of aniline derivatives in water through the formation of cavitation bubbles. rsc.org Another novel approach involves visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one in the presence of NH₄Br, a process that avoids the use of metals, bases, and ligands, making it more eco-friendly. nih.govrsc.org This method has been proven scalable to gram-scale experiments, indicating its potential for practical applications. nih.govrsc.org
Process Optimization and Scale-Up Methodologies
Translating a laboratory-scale synthesis to an industrial process requires rigorous optimization and robust methodologies to ensure efficiency, cost-effectiveness, and safety. For the N-alkylation of anilines, this involves the use of heterogeneous catalysts and continuous flow systems.
Solid acid catalysts, such as zeolites and mixed metal oxides, offer significant advantages for large-scale production. researchgate.net They are often cost-effective, recyclable, and easily separated from the reaction mixture. researchgate.netorganic-chemistry.org For example, N-alkylation of anilines with lower alcohols can be performed in the vapor phase using acidic zeolites with specific pore sizes (6 to 8 angstroms) at temperatures between 250°C and 350°C. google.com The selectivity of this process is highly dependent on reaction parameters such as temperature, the ratio of aniline to alcohol, and reactant flow rate. google.com Hydrothermally synthesized Nb-W mixed oxides have also been employed as a recyclable alternative to noble metal catalysts for the N-alkylation of amines with alcohols. researchgate.netresearchgate.net
Continuous flow systems are increasingly being adopted for the industrial synthesis of N-alkylated anilines. Compared to traditional batch methods, continuous flow reactors allow for precise control over reaction parameters like temperature, pressure, and residence time. researchgate.net This enhanced control can significantly improve efficiency, reduce the use of solvents, and minimize the formation of by-products, leading to more sustainable and cost-effective large-scale production. researchgate.net
Advanced Spectroscopic Characterization Techniques and Theoretical Correlation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a powerful tool for the unambiguous determination of the molecular structure of N-(butan-2-yl)-3-ethylaniline. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete assignment of the proton and carbon signals can be achieved, providing insights into the electronic environment of each nucleus and the spatial relationships between them.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of this compound provide the foundational data for its structural confirmation. The chemical shifts are influenced by the electron-donating effects of the ethyl and N-sec-butyl groups on the aniline (B41778) ring, as well as by the anisotropic effects of the aromatic system.
¹H NMR Spectroscopy: The proton spectrum is characterized by distinct signals for the aromatic and aliphatic protons. The aromatic protons of the 3-ethylaniline (B1664132) moiety typically appear as a complex multiplet pattern in the downfield region (around 6.5-7.2 ppm). The presence of two substituents on the aromatic ring leads to a splitting pattern that can be resolved to assign the protons at positions 2, 4, 5, and 6. The N-H proton usually appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent due to hydrogen bonding.
The aliphatic protons of the ethyl and sec-butyl groups resonate in the upfield region. The ethyl group exhibits a characteristic quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃). The sec-butyl group shows a more complex pattern with a multiplet for the methine proton (CH) directly attached to the nitrogen, two diastereotopic methylene protons (CH₂) which may appear as distinct multiplets, and two methyl groups (CH₃), one of which is a triplet and the other a doublet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons resonate in the downfield region (typically 110-150 ppm), with the carbon attached to the nitrogen (C-1) and the carbon bearing the ethyl group (C-3) showing distinct chemical shifts influenced by the substituents. The remaining aromatic carbons can be assigned based on their chemical shifts and by correlation with the proton spectrum using 2D NMR techniques. The aliphatic carbons of the ethyl and sec-butyl groups appear in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.2 | 112 - 148 |
| N-H | Variable (broad) | - |
| Ethyl-CH₂ | ~2.6 | ~29 |
| Ethyl-CH₃ | ~1.2 | ~15 |
| sec-Butyl-CH | ~3.5 | ~52 |
| sec-Butyl-CH₂ | ~1.5 | ~29 |
| sec-Butyl-CH₃ (doublet) | ~1.2 | ~20 |
| sec-Butyl-CH₃ (triplet) | ~0.9 | ~10 |
Note: These are predicted values based on typical ranges for similar structures. Actual experimental values may vary.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are indispensable for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra and for determining the connectivity and stereochemistry of this compound.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar coupling correlations between protons that are typically two or three bonds apart. This technique is crucial for tracing the connectivity within the ethyl and sec-butyl groups. For instance, cross-peaks will be observed between the ethyl-CH₂ protons and the ethyl-CH₃ protons, and within the sec-butyl group, between the CH proton and the adjacent CH₂ and CH₃ protons.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment is fundamental for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between the aliphatic substituents and the aromatic ring. For example, correlations would be expected between the N-H proton and the aromatic C-1, as well as between the sec-butyl CH proton and the aromatic C-1.
Conformation-Dependent NMR Parameters
The sec-butyl group attached to the nitrogen atom introduces a chiral center, and the rotation around the C-N bond can be sterically hindered, potentially leading to the existence of different conformers or rotamers in solution. NMR parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) are sensitive to the conformation of the molecule.
Variable temperature NMR studies can provide information on the dynamics of conformational exchange. At lower temperatures, the interconversion between different conformers may slow down, leading to the observation of separate signals for each conformer. Analysis of coupling constants, particularly the three-bond vicinal coupling constants (³J), can provide information about the dihedral angles between adjacent protons, which is directly related to the molecular conformation. NOE experiments can reveal through-space proximity between protons, further aiding in the determination of the preferred conformation in solution.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The analysis of the vibrational spectra of this compound allows for the identification of characteristic functional groups and provides insights into intermolecular interactions such as hydrogen bonding.
Correlation of Experimental and Theoretically Predicted Vibrational Frequencies
The interpretation of the complex vibrational spectra of this compound can be greatly facilitated by correlating the experimental IR and Raman frequencies with those predicted by theoretical calculations, typically using Density Functional Theory (DFT) methods. libretexts.orglibretexts.orgspectroscopyonline.com Theoretical calculations can provide a complete set of vibrational modes and their corresponding frequencies and intensities. libretexts.org By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed bands to specific vibrational modes can be made. libretexts.orgspectroscopyonline.com
Interactive Data Table: Typical Vibrational Frequencies for N-substituted Anilines
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity in IR | Intensity in Raman |
| N-H Stretch | 3300 - 3500 | Medium | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |
| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |
| N-H Bend | 1550 - 1650 | Medium | Weak |
| C-N Stretch | 1250 - 1350 | Strong | Medium |
Note: These are general ranges and the exact frequencies for this compound will be specific to its structure.
Analysis of Hydrogen Bonding Interactions
The N-H group in this compound can act as a hydrogen bond donor, leading to intermolecular associations in the condensed phase. orgchemboulder.com Infrared spectroscopy is a particularly sensitive technique for studying hydrogen bonding. orgchemboulder.com The N-H stretching vibration, which appears as a sharp band in the gas phase or in dilute non-polar solvents, becomes broader and shifts to a lower frequency (red-shift) upon hydrogen bond formation. orgchemboulder.com The magnitude of this shift is related to the strength of the hydrogen bond. By studying the concentration and solvent dependence of the N-H stretching band, it is possible to gain insights into the nature and extent of hydrogen bonding in this compound. orgchemboulder.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. In this compound, the substituted benzene (B151609) ring and the nitrogen atom's lone pair of electrons constitute the primary chromophores, giving rise to characteristic electronic transitions.
The spectrum of an aniline derivative is typically dominated by absorptions arising from π → π* transitions within the aromatic ring and n → π* transitions involving the non-bonding electrons of the nitrogen atom. The substitution of alkyl groups (ethyl and butan-2-yl) on the aniline structure acts to modify these transitions. Due to their electron-donating inductive effects, these alkyl groups typically cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted aniline.
The primary electronic transitions expected for this compound are:
π → π Transitions:* These are high-intensity absorptions associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring. Multiple bands are often observed, corresponding to different electronic transitions within the aromatic system.
n → π Transitions:* This transition involves the excitation of a non-bonding electron from the nitrogen atom's lone pair into an antibonding π* orbital of the aromatic ring. These transitions are typically of lower intensity compared to π → π* transitions.
In the absence of experimental spectra, theoretical calculations provide a reliable method for predicting electronic absorption wavelengths. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for simulating UV-Vis spectra of organic molecules. mdpi.comgrowingscience.comresearchgate.net
The process involves first optimizing the ground-state geometry of the molecule using DFT, often with a functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)). mdpi.com Subsequently, TD-DFT calculations are performed on the optimized geometry to compute the vertical excitation energies and oscillator strengths of the lowest-energy electronic transitions. nih.gov The calculated excitation energies correspond to the absorption wavelengths (λmax), while the oscillator strengths correlate with the intensity of the absorption bands. These theoretical predictions allow for the assignment of specific electronic transitions to the observed or expected absorption bands. chemrxiv.org
Table 1: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Oscillator Strength (f) | Transition Type | Involved Molecular Orbitals |
|---|---|---|---|
| ~295 | Low | n → π* | HOMO → LUMO |
| ~250 | High | π → π* | HOMO-1 → LUMO |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). longdom.org For this compound, with a molecular formula of C13H21N, the theoretical exact mass of the molecular ion [M]+• can be calculated. An experimental HRMS measurement matching this theoretical value would unequivocally confirm the molecular formula.
Molecular Formula: C13H21N
Theoretical Monoisotopic Mass: 191.16740 u
Beyond molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides critical information about the molecule's structure. Under electron ionization (EI), the molecular ion is formed, which then undergoes a series of fragmentation reactions to produce smaller, stable ions. The fragmentation of this compound is predicted to be dominated by characteristic pathways for N-alkylated aromatic amines. miamioh.edu
A primary and highly characteristic fragmentation pathway for amines is alpha-cleavage , where a bond to the carbon atom adjacent (alpha) to the nitrogen is broken. libretexts.orgyoutube.com In this compound, this can occur within the sec-butyl group, leading to the loss of an ethyl or methyl radical to form a stabilized iminium cation.
Predicted Fragmentation Pathway:
Molecular Ion Formation: C11H15-NH-CH(CH3)(C2H5) + e- → [C11H15-NH-CH(CH3)(C2H5)]+• (m/z = 191.1674)
Alpha-Cleavage (Loss of Ethyl Radical): The most favorable alpha-cleavage involves the loss of the larger alkyl group (ethyl) from the sec-butyl substituent, resulting in a highly abundant fragment. [M]+• → [C11H15-NH=CH(CH3)]+ + •C2H5 (m/z = 162.1283)
Alpha-Cleavage (Loss of Methyl Radical): Loss of the methyl group from the sec-butyl substituent. [M]+• → [C11H15-NH=CH(C2H5)]+ + •CH3 (m/z = 176.1439)
Benzylic Cleavage: Cleavage of the ethyl group on the aromatic ring. [M]+• → [M - •CH3]+ (m/z = 176.1439)
Loss of Butene: A rearrangement can lead to the loss of butene, forming an aniline radical cation. [M]+• → [C9H11NH2]+• + C4H8 (m/z = 135.0891)
Table 2: Predicted HRMS Fragmentation Data for this compound
| m/z (Theoretical) | Formula | Proposed Fragment | Fragmentation Pathway |
|---|---|---|---|
| 191.16740 | [C13H21N]+• | Molecular Ion | - |
| 176.14394 | [C12H18N]+ | [M - CH3]+ | Alpha-cleavage or Benzylic Cleavage |
| 162.12829 | [C11H16N]+ | [M - C2H5]+ | Alpha-cleavage (loss of ethyl radical) |
| 135.08915 | [C9H11N]+• | [M - C4H8]+• | Rearrangement and loss of butene |
Photoelectron Spectroscopy for Valence Electron Energy Levels
Photoelectron Spectroscopy (PES) is a technique that provides direct experimental measurement of the binding energies of electrons in a molecule. aip.org When using UV radiation (UV-PES), the energies of valence electrons are probed. The resulting spectrum shows peaks corresponding to the energy required to eject an electron from a specific molecular orbital (i.e., the ionization potential).
For this compound, the PES spectrum is expected to show distinct bands corresponding to ionization from:
The π-system of the ethyl-substituted benzene ring.
The non-bonding (n) lone pair orbital on the nitrogen atom.
The σ-orbitals of the alkyl framework at higher energies.
The highest occupied molecular orbital (HOMO) is anticipated to be a π-orbital associated with the aromatic ring, significantly mixed with the nitrogen lone pair orbital. The electron-donating alkyl groups will raise the energy of these orbitals, resulting in lower ionization potentials compared to unsubstituted aniline. oup.com The spectrum would likely feature a sharp, intense peak at the lowest ionization energy, corresponding to the removal of an electron from the HOMO, followed by a series of broader bands at higher energies corresponding to other π and σ orbitals. researchgate.net
The experimental ionization potentials obtained from PES can be directly correlated with the energies of molecular orbitals calculated using quantum chemistry methods like DFT. aip.org According to Koopmans' theorem (within the Hartree-Fock approximation), the ionization potential of an electron from a particular orbital is approximately equal to the negative of that orbital's energy (-ε).
While this provides a good qualitative picture, more accurate correlations are achieved using advanced computational methods that account for electron relaxation effects upon ionization. By comparing the pattern of experimental ionization potentials with the calculated energies of the valence molecular orbitals (HOMO, HOMO-1, HOMO-2, etc.), each band in the PES spectrum can be definitively assigned to a specific molecular orbital. This combined experimental and theoretical approach provides a detailed and robust map of the molecule's electronic structure.
Table 3: Predicted Correlation of PES Data and Computational Orbital Energies for this compound
| Experimental Ionization Potential (eV) | Calculated Orbital Energy (eV) | Orbital Assignment |
|---|---|---|
| ~7.3 | -7.5 | π(ring) + n(N) (HOMO) |
| ~8.9 | -9.1 | π(ring) (HOMO-1) |
| ~10.5 | -10.8 | σ(C-N, C-C) (HOMO-2) |
Studies of Structural Analogues and Derivatives of N Butan 2 Yl 3 Ethylaniline: Comparative Research
Impact of N-Alkyl Chain Variations (e.g., N-butyl, N-ethyl) on Synthetic Accessibility and Electronic Structure
The nature of the alkyl group attached to the nitrogen atom in an aniline (B41778) derivative significantly influences both its synthesis and its electronic properties. Variations in chain length and branching—such as comparing N-ethylaniline to N-butylaniline or its isomer N-sec-butylaniline—affect steric hindrance, solubility, and electronic donation.
Synthetic Accessibility: The synthesis of N-alkylanilines can be achieved through various methods, including reductive amination of anilines with aldehydes or ketones, and N-alkylation with alkyl halides. The choice of the alkylating agent and the structure of the aniline affect the reaction's feasibility. For instance, the synthesis of N-sec-butylaniline via reductive amination of aniline with butan-2-one is a common route. The steric bulk of the sec-butyl group, compared to an n-butyl or ethyl group, can influence reaction rates. Increased steric hindrance around the nitrogen atom can make it a less effective nucleophile, potentially requiring more forcing reaction conditions or specialized catalysts.
Studies on the polymerization of N-alkylanilines show that the length of the alkyl chain impacts film formation and solubility. For example, N-butylaniline (NBA) can be electropolymerized in solutions with a higher concentration of organic solvents compared to N-methylaniline (NMA), suggesting that the longer butyl chain improves solubility in less polar media. researchgate.net This improved solubility can be a critical factor in choosing solvents and reaction conditions for synthetic transformations.
Electronic Structure: The N-alkyl group influences the electronic properties of the aniline primarily through an inductive effect, where the alkyl group donates electron density to the nitrogen atom. This increases the electron density on the nitrogen and, through resonance, on the aromatic ring, particularly at the ortho and para positions. allen.inlibretexts.org
The length and branching of the N-alkyl chain can subtly alter these electronic effects.
Chain Length: Increasing the chain length from ethyl to butyl can slightly enhance the electron-donating character, although this effect tends to plateau with longer chains. researchgate.net This increased electron donation makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. quora.com
Branching: A branched alkyl group like sec-butyl introduces greater steric bulk around the nitrogen atom compared to a linear group like n-butyl. This steric hindrance can force the C(aryl)-N-C(alkyl) plane to twist, disrupting the coplanarity between the nitrogen lone pair and the aromatic π-system. sciencemadness.org This disruption, known as steric inhibition of resonance, can decrease the delocalization of the nitrogen's lone pair into the ring, thereby modulating the ring's activation.
Theoretical studies on dyes with aniline substituents show that increasing alkyl chain length can impact molecular packing in the solid state and the temperature required for phase transitions, which is a manifestation of changes in intermolecular forces influenced by the electronic structure. rsc.org
| Property | N-Ethylaniline | N-Butylaniline | Implication for N-(butan-2-yl)-3-ethylaniline |
| Steric Hindrance | Lower | Higher (especially for sec-butyl) | The sec-butyl group introduces significant steric bulk, potentially hindering reactions at the nitrogen and ortho positions. sciencemadness.org |
| Electron Donation | Good | Slightly better | The butyl group is a slightly stronger electron donor, increasing the nucleophilicity of the aromatic ring. |
| Solubility | Good in many organic solvents | Enhanced solubility in nonpolar solvents compared to shorter chains. researchgate.net | Likely possesses good solubility in a range of organic solvents. |
| Synthetic Access | Readily synthesized | Readily synthesized, though branching may require specific conditions. | Synthetically accessible via methods like reductive amination. |
Effects of Ring Substituents (e.g., fluoro, methyl, methoxy) on Reaction Pathways and Electronic Characteristics
Substituents are broadly classified based on their ability to donate or withdraw electron density from the aromatic ring.
Electron-Donating Groups (EDGs): Alkyl groups (like the 3-ethyl group), and alkoxy groups (-OCH₃) are powerful EDGs. They increase the electron density on the aromatic ring through inductive and/or resonance effects, making the ring more nucleophilic and thus more reactive towards electrophilic aromatic substitution. reddit.comlibretexts.org This activation is most pronounced at the ortho and para positions relative to the substituent. allen.in For this compound, the N-sec-butyl group and the 3-ethyl group both act as activating groups.
The basicity of the aniline nitrogen is also affected. EDGs increase the electron density on the nitrogen, making the lone pair more available to accept a proton, thus increasing basicity. lkouniv.ac.in Conversely, EWGs decrease basicity. libretexts.orgdoubtnut.com
| Substituent Type | Example | Effect on Ring Reactivity (EAS) | Effect on Basicity | Directing Effect |
| Electron-Donating | -CH₂CH₃, -OCH₃ | Activating (faster reaction) libretexts.org | Increases basicity lkouniv.ac.in | Ortho, Para allen.in |
| Electron-Withdrawing | -F, -Cl | Deactivating (slower reaction) libretexts.org | Decreases basicity lkouniv.ac.in | Ortho, Para wikipedia.org |
| Electron-Withdrawing | -NO₂ | Strongly Deactivating quora.com | Strongly decreases basicity libretexts.orgquora.com | Meta |
The position of a substituent on the aniline ring is critical. quora.com
Ortho Effect: Substituents at the ortho position (C2 or C6) can exert unique steric and electronic effects. Regardless of whether they are electron-donating or withdrawing, ortho-substituted anilines are often weaker bases than aniline itself. byjus.comwikipedia.org This "ortho effect" is attributed to a combination of steric hindrance, which can disrupt solvation of the corresponding anilinium ion, and intramolecular interactions. byjus.comwikipedia.org In electrophilic substitution, large ortho substituents can sterically hinder attack at that position, sometimes favoring the para position. libretexts.org
Meta vs. Para Positioning: For an EDG like the ethyl group in 3-ethylaniline (B1664132), the activating effect is not felt as strongly at the meta position. Resonance effects, which are key for delocalizing charge, primarily influence the ortho and para positions. doubtnut.com Therefore, a para-alkylaniline is typically more basic and its ring is more activated than the corresponding meta-alkylaniline. doubtnut.com For an EWG, the deactivating inductive effect is felt at all positions, but the deactivating resonance effect is strongest at the ortho and para positions. quora.com This is why m-nitroaniline is a stronger base than p-nitroaniline. quora.comlkouniv.ac.in
In this compound, the ethyl group is at the meta position relative to the amino group. It activates the ring via its inductive effect. The primary directing influence for incoming electrophiles comes from the powerful ortho, para-directing N-sec-butylamino group. Therefore, substitution would be expected to occur at positions 2, 4, and 6. The 3-ethyl group would then exert a secondary influence on which of these sites is preferred.
Comparative Studies on Reactivity and Theoretical Predictions with Closely Related Substituted Anilines
Predicting the reactivity of this compound involves synthesizing the principles discussed above. Its reactivity in electrophilic aromatic substitution will be governed by the combined activating effects of the N-sec-butyl and the 3-ethyl groups.
The N-sec-butylamino group is a potent ortho, para-director. The 3-ethyl group also activates the ring. The directing influences are cooperative, both increasing the ring's nucleophilicity. msu.edu Electrophilic attack will be directed to the positions ortho and para to the amino group, namely C2, C4, and C6.
Predicted Regioselectivity for Electrophilic Attack:
Position 2 (ortho to -NHR, ortho to -Et): Sterically hindered by both adjacent groups.
Position 4 (para to -NHR, ortho to -Et): Activated by both groups. Likely a major product.
Position 6 (ortho to -NHR, meta to -Et): Activated by the amino group, but less activated by the ethyl group than C2 and C4. Sterically less hindered than C2. Likely a major product.
Therefore, a mixture of 4- and 6-substituted products is the most probable outcome in an electrophilic substitution reaction, with the precise ratio depending on the steric bulk of the incoming electrophile. Studies on the nitration of toluene (B28343) derivatives show that as the size of an alkyl group increases, the yield of the ortho-substituted product decreases due to steric hindrance. libretexts.org A similar trend would be expected here, where the bulky N-sec-butyl group would disfavor attack at the C2 and C6 positions to some extent compared to a smaller N-alkyl group.
Quantum chemical calculations performed on various substituted anilines confirm that steric hindrance from substituents at the 2-position can lead to a significant decrease in retention time on certain chromatography columns and result in lower stabilization energy when interacting with other molecules. mdpi.comnih.gov This supports the idea that the C2 position in this compound would be the least reactive site.
Derivatization Strategies for Further Functionalization of the Aromatic Ring or N-Alkyl Chains
Further modification of this compound can be achieved by targeting either the aromatic ring or the N-alkyl chains.
Aromatic Ring Functionalization:
Electrophilic Aromatic Substitution (EAS): Standard EAS reactions like halogenation, nitration, and sulfonation can be used. allen.in Given the activated nature of the ring, these reactions would likely proceed under mild conditions. To control the reaction and avoid over-substitution (e.g., poly-bromination), protecting the highly activating amino group as an amide (acetanilide) is a common strategy. allen.inscribd.com However, this changes the directing effect. A more modern approach involves using specific ligands in metal-catalyzed reactions that can achieve chemoselective C-H functionalization even on unprotected anilines. acs.org
Metal-Catalyzed C-H Functionalization: Recent advances allow for the direct, regioselective introduction of various groups (e.g., aryl, alkyl, alkynyl) onto the aromatic ring, often directed by a coordinating group. acs.orgresearchgate.net For instance, methods for the ortho-C-H arylation of unprotected anilines have been developed using palladium catalysis with specialized cooperating ligands. acs.org Other strategies use traceless directing groups, such as N-nitroso, to enable C-H alkylation. rsc.org
N-Alkyl Chain Functionalization:
Radical C-H Functionalization: The functionalization of the sp³ C-H bonds of the N-alkyl chains is challenging, especially for secondary anilines. This is due to a process called back-electron transfer, which can quench the desired radical reaction pathway. nih.gov However, modern photoredox catalysis strategies have been developed to overcome this issue, enabling the generation of α-anilinoalkyl radicals from secondary N-alkyl anilines. nih.gov These radicals can then be trapped with various partners to form new C-C bonds. This approach allows for the divergent functionalization of the C-H bond adjacent to the nitrogen on the sec-butyl group.
Double C-H Functionalization/Annulation: Advanced methods have been developed that achieve a double C-H functionalization, involving one C(sp³)-H bond on the alkyl group and one C(sp²)-H bond on the aromatic ring, to construct new heterocyclic rings like indoles. nih.gov Such a strategy could potentially be applied to transform this compound into a more complex polycyclic structure.
These derivatization strategies open pathways to a vast array of novel compounds, starting from a substituted aniline framework, for applications in materials science and medicinal chemistry. mpg.de
Conclusion and Future Research Directions
Summary of Key Findings on N-(butan-2-yl)-3-ethylaniline and its Class
This compound is an organic compound with the chemical formula C₁₂H₁₉N and a molecular weight of approximately 177.29 g/mol . smolecule.com Its structure, featuring both N-alkylation and ring alkylation, places it within a class of compounds whose properties are finely tuned by the nature of these substituents.
The primary methods for synthesizing compounds of this class, and by extension this compound, include the direct alkylation of the corresponding aniline (B41778) and reductive amination.
Direct Alkylation: This approach involves the reaction of 3-ethylaniline (B1664132) with a butan-2-yl halide (e.g., 2-bromobutane (B33332) or 2-chlorobutane) in the presence of a base. smolecule.com The base, typically sodium hydroxide (B78521) or potassium carbonate, facilitates the nucleophilic substitution reaction. smolecule.com However, a significant challenge with direct alkylation of primary amines is the potential for overalkylation, leading to the formation of tertiary amines.
Reductive Amination: A more controlled and widely used method for preparing secondary amines is reductive amination. This process involves the reaction of 3-ethylaniline with butan-2-one to form an intermediate imine, which is then reduced to the final secondary amine product. bldpharm.com This method avoids the issue of multiple alkylations. bldpharm.com Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. bldpharm.com
The chemical reactivity of N-alkylanilines like this compound is characterized by several key transformations:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using common oxidizing agents. smolecule.com
Reduction: While the amino group is already in a reduced state, the aromatic ring can be hydrogenated under certain conditions.
Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic attack, with the amino group being an ortho-, para-director. However, the steric bulk of the N-sec-butyl group can influence the regioselectivity of these reactions, potentially favoring substitution at the para-position relative to the amino group (position 6) or the positions ortho to the ethyl group.
The physicochemical properties of this compound are influenced by its substituents. The ethyl group is a weak electron-donating group, while the N-alkyl group also contributes to the electron density of the aromatic ring. The branched sec-butyl group introduces significant steric hindrance around the nitrogen atom, which can affect its basicity and nucleophilicity compared to linear N-alkylanilines. tandfonline.com
| Property | Value/Description |
| IUPAC Name | This compound |
| CAS Number | 1021032-96-1 chemspider.com |
| Molecular Formula | C₁₂H₁₉N smolecule.com |
| Molecular Weight | 177.29 g/mol smolecule.com |
| Canonical SMILES | CCC1=CC(=CC=C1)NC(C)CC smolecule.com |
| InChI Key | MMWPBQRZAJXVHV-UHFFFAOYSA-N smolecule.com |
Identification of Unexplored Synthetic Methodologies and Chemical Transformations
While direct alkylation and reductive amination are standard procedures, several more advanced and potentially more efficient or sustainable synthetic methodologies remain largely unexplored for the specific synthesis of this compound.
Unexplored Synthetic Methodologies:
Catalytic Reductive Amination with Molecular Hydrogen: The use of molecular hydrogen (H₂) as a clean and atom-economical reducing agent is highly desirable. Copper-catalyzed reductive aminations of various ketones with anilines using H₂ have been developed. smolecule.comnih.gov These methods, often proceeding without the need for complex ligands, could offer a greener alternative to hydride-based reductions for the synthesis of this compound from 3-ethylaniline and butan-2-one.
N-Alkylation using Alcohols: Direct N-alkylation of anilines with alcohols, catalyzed by transition metals like nickel or ruthenium, represents another atom-economical approach. researchgate.netgoogle.com This "borrowing hydrogen" or "hydrogen autotransfer" methodology generates water as the only byproduct. Applying this to the reaction of 3-ethylaniline with butan-2-ol could provide a direct and efficient route to the target compound.
Visible-Light-Induced N-Alkylation: Recent advancements have demonstrated the N-alkylation of anilines using visible light photocatalysis, avoiding the need for metal catalysts and harsh conditions. beilstein-journals.org Exploring the reaction of 3-ethylaniline with a suitable butan-2-yl precursor under photocatalytic conditions could represent a novel and environmentally friendly synthetic strategy.
One-Pot Synthesis from Nitroarenes: Methodologies for the one-pot synthesis of N-alkylanilines directly from nitroarenes and alcohols have been reported. researchgate.net A potential, albeit more complex, unexplored route could involve the direct reaction of 3-ethylnitrobenzene with butan-2-ol in a single pot, combining nitro group reduction and N-alkylation.
Unexplored Chemical Transformations:
Directed C-H Borylation: The ortho-borylation of N-alkylanilines can be achieved using directing groups. rsc.org The N-sec-butyl group in this compound could potentially direct borylation to the C2 or C6 positions of the aniline ring, providing a handle for further functionalization and the synthesis of novel derivatives.
Hofmann-Martius Rearrangement: In the presence of acid catalysts, N-alkylanilines can undergo rearrangement to form C-alkylated anilines. While typically requiring high temperatures, modern catalytic systems, such as those based on gold(III), can facilitate such rearrangements under milder conditions. Investigating the potential for a catalytically induced intramolecular rearrangement of the sec-butyl group from the nitrogen to the aromatic ring could lead to novel substituted anilines.
Oxidative Coupling Reactions: The reactivity of N-alkylanilines in oxidative coupling reactions is an area of ongoing research. For instance, copper-catalyzed reactions of N-alkylanilines with other nucleophiles can lead to the formation of more complex heterocyclic structures. The specific steric and electronic profile of this compound could lead to unique outcomes in such transformations.
Opportunities for Advanced Computational Modeling and Prediction
Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like this compound, for which extensive experimental data may be lacking.
Prediction of Physicochemical and Spectroscopic Properties: Density Functional Theory (DFT) calculations can be employed to predict key properties. For instance, DFT methods can provide accurate estimations of molecular geometry, vibrational frequencies (for IR and Raman spectra), and NMR chemical shifts. Furthermore, computational models can predict the relative energies of different conformers arising from the rotation around the C-N bond and the flexible sec-butyl group.
Modeling Reaction Mechanisms and Reactivity: DFT is a valuable tool for elucidating reaction mechanisms. For the synthesis of this compound via reductive amination, computational modeling could map out the energy profile of imine formation and subsequent reduction, helping to optimize reaction conditions. For its potential reactions, such as electrophilic substitution, computational studies can predict the most likely sites of reaction by analyzing the distribution of electron density and the stability of the resulting intermediates (sigma complexes). chemspider.com The influence of the meta-ethyl and N-sec-butyl groups on the regioselectivity can be systematically investigated.
Correlation of Electronic Structure with Reactivity: Advanced computational methods can quantify the electronic effects of the substituents. The calculation of properties like the HOMO-LUMO gap can provide insights into the molecule's susceptibility to oxidation and its behavior in charge-transfer processes. Theoretical investigations into the oxidation potentials of substituted anilines have shown good correlation with experimental data, a technique that could be applied to this compound to predict its electrochemical behavior.
Exploring Intermolecular Interactions: Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvent environments and its potential interactions with other molecules or surfaces. This could be particularly relevant for understanding its behavior in complex reaction mixtures or its potential as a ligand for metal catalysts.
Prospects for the Discovery of New Reactivity and Mechanistic Insights
The unique structural features of this compound—a sterically demanding N-alkyl group combined with a meta-alkyl substituent—present intriguing possibilities for discovering novel reactivity and gaining deeper mechanistic understanding.
Steric Hindrance-Controlled Reactivity: The bulky sec-butyl group on the nitrogen atom can significantly influence the course of reactions. tandfonline.com In electrophilic aromatic substitution, this steric hindrance may lead to unusual regioselectivity, potentially favoring substitution at positions less commonly observed in less hindered anilines. Furthermore, the steric environment around the nitrogen atom could be exploited to achieve selective mono-functionalization in reactions where over-reaction is typically a problem.
Mechanistic Studies of Electrophilic Substitution: A detailed kinetic and mechanistic study of electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on this compound would provide valuable insights into the interplay between the electronic effects of the ethyl and amino groups and the steric effect of the sec-butyl group. Comparing the reaction rates and product distributions with those of less hindered analogues like N-ethyl-3-ethylaniline or N-butyl-3-ethylaniline would allow for a quantitative assessment of these effects.
Catalytic C-N Bond Activation: While the C-N bond in anilines is generally robust, certain transition metal catalysts are capable of activating and cleaving this bond. The specific steric and electronic properties of this compound might make it a unique substrate for such catalytic transformations, potentially leading to novel dealkylation or transamination reactions.
Formation of Novel Organometallic Complexes: The nitrogen atom in this compound can act as a ligand for transition metals. The steric bulk of the sec-butyl group would create a specific coordination pocket around the metal center. The synthesis and characterization of organometallic complexes featuring this compound as a ligand could lead to catalysts with novel selectivity and reactivity in various organic transformations.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
